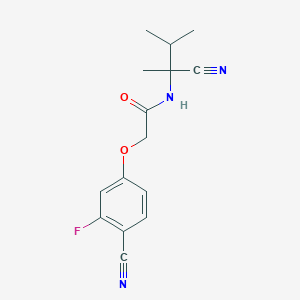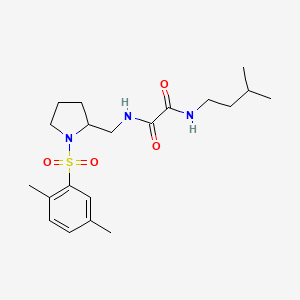![molecular formula C14H11N3O5 B2998149 N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 2097919-43-0](/img/structure/B2998149.png)
N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide, also known as Bif-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. Bif-1 has been found to play a crucial role in regulating autophagy, a cellular process that helps in the removal of damaged or dysfunctional components of the cell. In
Mécanisme D'action
N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide regulates autophagy by interacting with Beclin-1, a key regulator of the autophagy pathway. N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide binds to Beclin-1 and enhances its interaction with other proteins involved in the autophagy pathway, leading to the induction of autophagy. N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has also been found to regulate other cellular processes such as apoptosis and endocytosis.
Biochemical and Physiological Effects:
N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has been shown to induce autophagy and promote cell survival in various cancer cell lines. It has also been found to protect against neurodegeneration in animal models of Parkinson's disease. N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has been found to play a crucial role in regulating mitochondrial dynamics, which is essential for maintaining cellular homeostasis. Dysregulation of mitochondrial dynamics has been linked to various diseases such as cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. It has also been found to be non-toxic and well-tolerated in animal models. However, N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has some limitations as well. It has poor solubility in water, which can make it challenging to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide research. One potential application is in the treatment of cancer. N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has been shown to induce autophagy and promote cell survival in various cancer cell lines. It could be used in combination with chemotherapy to enhance its effectiveness. Another potential application is in the treatment of neurodegenerative disorders. N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has been found to protect against neurodegeneration in animal models of Parkinson's disease. It could be further studied for its potential in the treatment of other neurodegenerative disorders such as Alzheimer's disease. Additionally, N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide could be further studied for its role in regulating mitochondrial dynamics, which could have implications for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide involves the condensation of 2,3-bifuran-5-carboxaldehyde and 3-amino-1,2-oxazole in the presence of a catalyst. The resulting compound is then treated with acetic anhydride to yield N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide. The purity of the compound is then confirmed using various analytical methods such as HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been found to play a crucial role in regulating autophagy, a cellular process that helps in the removal of damaged or dysfunctional components of the cell. Dysregulation of autophagy has been linked to various diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. N'-({[2,3'-bifuran]-5-yl}methyl)-N-(1,2-oxazol-3-yl)ethanediamide has been shown to induce autophagy and promote cell survival in various cancer cell lines. It has also been found to protect against neurodegeneration in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c18-13(14(19)16-12-4-6-21-17-12)15-7-10-1-2-11(22-10)9-3-5-20-8-9/h1-6,8H,7H2,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCDKOLOJSOKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC=C(O2)CNC(=O)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-mesityl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2998066.png)
![N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]oxirane-2-carboxamide](/img/structure/B2998067.png)


![2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2998073.png)






![2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride](/img/structure/B2998083.png)

